Cas no 2680681-95-0 (3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid)

3-{2,2,2-Trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid is a fluorinated aromatic compound featuring a thiazole moiety and a carboxylic acid functional group. Its structural design incorporates a trifluoroacetamido linker, enhancing metabolic stability and bioavailability. The presence of the thiazole ring contributes to its potential as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. The benzoic acid group allows for further derivatization, facilitating conjugation or salt formation. This compound is suited for applications in pharmaceutical research, where its unique trifluoromethyl and heterocyclic components may improve binding affinity and selectivity in drug discovery efforts.
3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid structure
2680681-95-0 structure
商品名:3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid
CAS番号:2680681-95-0
MF:C13H9F3N2O3S
メガワット:330.282372236252
CID:5620909
PubChem ID:165935554

3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid
    • 2680681-95-0
    • EN300-28295581
    • 3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid
    • インチ: 1S/C13H9F3N2O3S/c14-13(15,16)12(21)18(6-10-5-17-7-22-10)9-3-1-2-8(4-9)11(19)20/h1-5,7H,6H2,(H,19,20)
    • InChIKey: LTFHENVJPWDCTI-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC=C1CN(C(C(F)(F)F)=O)C1C=CC=C(C(=O)O)C=1

計算された属性

  • せいみつぶんしりょう: 330.02859781g/mol
  • どういたいしつりょう: 330.02859781g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 433
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 98.7Ų

3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28295581-1.0g
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid
2680681-95-0 95.0%
1.0g
$1043.0 2025-03-19
Enamine
EN300-28295581-0.1g
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid
2680681-95-0 95.0%
0.1g
$917.0 2025-03-19
Enamine
EN300-28295581-5.0g
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid
2680681-95-0 95.0%
5.0g
$3023.0 2025-03-19
Enamine
EN300-28295581-0.05g
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid
2680681-95-0 95.0%
0.05g
$876.0 2025-03-19
Enamine
EN300-28295581-10g
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid
2680681-95-0
10g
$4483.0 2023-09-07
Enamine
EN300-28295581-2.5g
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid
2680681-95-0 95.0%
2.5g
$2043.0 2025-03-19
Enamine
EN300-28295581-5g
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid
2680681-95-0
5g
$3023.0 2023-09-07
Enamine
EN300-28295581-1g
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid
2680681-95-0
1g
$1043.0 2023-09-07
Enamine
EN300-28295581-10.0g
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid
2680681-95-0 95.0%
10.0g
$4483.0 2025-03-19
Enamine
EN300-28295581-0.5g
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid
2680681-95-0 95.0%
0.5g
$1001.0 2025-03-19

3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid 関連文献

3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acidに関する追加情報

Introduction to 3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid (CAS No. 2680681-95-0)

3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680681-95-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoic acid core functionalized with a trifluoromethyl group and an amide linkage incorporating a thiazole moiety. The presence of these structural features not only imparts unique physicochemical properties but also suggests potential biological activities that make it a subject of considerable interest for further research and development.

The molecular structure of 3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid can be broken down into several key components that contribute to its overall chemical identity. The benzoic acid moiety serves as the backbone of the molecule, providing a rigid aromatic system that is commonly found in many biologically active compounds. This aromatic ring is further modified by the attachment of a trifluoromethyl group (CF₃), which is known for its ability to enhance metabolic stability and binding affinity in drug candidates. The trifluoromethyl group's electron-withdrawing nature also influences the electronic properties of the molecule, potentially affecting its interactions with biological targets.

Adjacent to the benzoic acid core is an amide functional group, specifically N-(1,3-thiazol-5-yl)methylacetamide, which introduces a heterocyclic thiazole ring into the structure. The thiazole ring is a sulfur-containing heterocycle that is widely recognized for its presence in numerous natural products and pharmaceuticals. Its incorporation into 3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid suggests potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The amide linkage itself plays a crucial role in modulating the solubility and bioavailability of the compound, making it an important consideration in drug design.

The synthesis of 3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the trifluoromethyl group typically requires specialized fluorinating agents or metal-catalyzed cross-coupling reactions to ensure high yield and purity. Similarly, the incorporation of the thiazole ring often involves cyclization reactions that proceed under specific thermal or acidic conditions. Given the complexity of its synthetic pathway, this compound exemplifies the sophistication required in modern pharmaceutical chemistry to develop molecules with tailored biological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules containing both trifluoromethyl and thiazole moieties. These structural elements have been shown to confer desirable characteristics such as improved binding affinity and metabolic stability. For instance, studies have demonstrated that trifluoromethyl groups can enhance the bioavailability of drugs by reducing their susceptibility to oxidative degradation. Meanwhile, thiazole derivatives are well-documented for their diverse biological activities across various therapeutic areas.

One particularly compelling area of research involves the use of 3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid as a lead compound for developing novel therapeutic agents. Initial computational studies have suggested that this molecule may exhibit inhibitory activity against certain enzymes implicated in inflammatory diseases and cancer progression. The trifluoromethyl group's presence could facilitate tight binding interactions with active sites on target proteins, while the thiazole ring may engage in favorable hydrophobic interactions or hydrogen bonding networks.

Furthermore, experimental investigations have begun to uncover promising pharmacological profiles for derivatives of this compound. In vitro assays have shown that certain analogs exhibit significant anti-proliferative effects on cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival. These findings align with emerging literature highlighting the potential of trifluoromethyl-thiazole hybrids as next-generation therapeutic candidates.

The growing body of evidence supporting the biological relevance of 3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid has prompted researchers to explore its potential applications in drug development pipelines. Collaborative efforts between academic laboratories and pharmaceutical companies are now focused on optimizing synthetic routes to produce scalable quantities of this compound for further preclinical evaluation. Such initiatives underscore its significance as a molecular scaffold with substantial therapeutic promise.

As our understanding of molecular interactions continues to advance through interdisciplinary approaches combining computational modeling with experimental validation, 3-{2,2,-trifluoro-N-(1,-thia-zol--5--yI)-methyl-acet-amidoben-zoic ac-id (CAS No.-2680681--95--0) stands out as an exemplary case study demonstrating how structural innovation can unlock novel pharmacological opportunities across multiple disease indications including oncology,-inflammation,-and neurodegenerative disorders

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